![molecular formula C14H17NO4 B3114090 (1S,3R)-3-{[(苄氧羰基)氨基]环戊烷-1-羧酸} CAS No. 19946-44-2](/img/structure/B3114090.png)

(1S,3R)-3-{[(苄氧羰基)氨基]环戊烷-1-羧酸}

描述

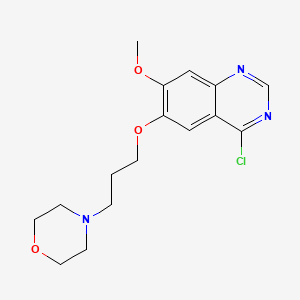

The compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is a cyclopentane derivative with a carboxylic acid group at the 1-position and a benzyloxy carbonyl amino group at the 3-position . The benzyloxy carbonyl group is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered cyclopentane ring, with a carboxylic acid group and a benzyloxy carbonyl amino group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .科学研究应用

对酶促合成的抑制作用

一项研究深入探讨了 L-蛋氨酸的结构和构象类似物作为 S-腺苷-L-蛋氨酸酶促合成的抑制剂,发现基于环戊烷的结构,包括类似于 (1S,3R)-3-{[(苄氧羰基)氨基]环戊烷-1-羧酸} 的结构,可以根据其特定的结构异构体和修饰充当竞争性抑制剂。此类化合物表现出不同的抑制活性,突出了环的大小、取代基和构象在它们与酶相互作用中的重要性 (Coulter 等人,1974).

抗惊厥活性

另一个研究重点是基于环戊烷羧酸的氨基酰胺和酯的抗惊厥活性。通过探索此类化合物的合成和抗惊厥特性,研究人员已经发现了在癫痫管理中的潜在治疗应用 (Arustamyan 等人,2019).

核苷合成前体

基于环戊烷的化合物也已被合成作为碳环核苷的前体,这对于开发抗病毒和抗肿瘤剂非常重要。已经开发了这些化合物的立体控制合成技术,为进一步的药物应用奠定了基础 (Chang 等人,1994).

PET 成像剂

对环戊烷羧酸作为 PET 成像剂的合成、放射性标记和生物学评估的研究突出了它们在肿瘤描绘和了解细胞机制方面的潜力。此类研究有助于肿瘤学中诊断工具的进步 (Pickel 等人,2020).

作用机制

Target of Action

The primary target of the compound “(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid” is currently unknown. This compound contains a benzyloxycarbonyl group , which is often used as a protecting group in organic synthesis . The role of a protecting group is to temporarily mask a functional group from participating in a reaction .

Mode of Action

The benzyloxycarbonyl group in the compound can be removed under certain conditions, revealing the functional group it was protecting . This could potentially lead to changes in the biochemical properties of the molecule .

Biochemical Pathways

The removal of the benzyloxycarbonyl group could potentially affect various biochemical pathways depending on the nature of the functional group it was protecting .

Pharmacokinetics

The presence of the benzyloxycarbonyl group could potentially affect the compound’s bioavailability .

Result of Action

The removal of the benzyloxycarbonyl group could potentially lead to changes in the molecule’s biochemical properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the removal of the benzyloxycarbonyl group is often carried out under acidic or basic conditions .

属性

IUPAC Name |

(1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHMZYGMZLWARX-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)

![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)

![3,4-dichloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B3114094.png)